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molecular formula C6H7N3O2 B089600 4-Nitrophenylhydrazine CAS No. 100-16-3

4-Nitrophenylhydrazine

Cat. No. B089600
M. Wt: 153.14 g/mol
InChI Key: KMVPXBDOWDXXEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05194389

Procedure details

2-(3,7,11,15-tetramethyl-2-hexadecenyl)-3-methyl-4-[(4-nitrophenyl)azo]-1-naphthol, TLC, silica gel 60 (Merck), mobile solvent: toluol/methanol=50:1; Rf =0.22, from 4-nitrophenylhydrazine, Transmission spectra at an acid or alkaline pH in o-nitrophenyloctyl ether yield λmax values of 455 or 637 nm.
Name
o-nitrophenyloctyl ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2-(3,7,11,15-tetramethyl-2-hexadecenyl)-3-methyl-4-[(4-nitrophenyl)azo]-1-naphthol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
toluol methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(CCCC(C)CCCC(C)CCCC(C)C)=CCC1C(C)=C([N:16]=[N:17][C:18]2[CH:23]=[CH:22][C:21]([N+:24]([O-:26])=[O:25])=[CH:20][CH:19]=2)C2C(=CC=CC=2)C=1O.C1(C)C=CC=CC=1.CO>[N+](C1C=CC=CC=1CCCCCCCCOCCCCCCCCC1C=CC=CC=1[N+]([O-])=O)([O-])=O>[N+:24]([C:21]1[CH:20]=[CH:19][C:18]([NH:17][NH2:16])=[CH:23][CH:22]=1)([O-:26])=[O:25] |f:1.2|

Inputs

Step One
Name
o-nitrophenyloctyl ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CCCCCCCCOCCCCCCCCC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
2-(3,7,11,15-tetramethyl-2-hexadecenyl)-3-methyl-4-[(4-nitrophenyl)azo]-1-naphthol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCC1=C(C2=CC=CC=C2C(=C1C)N=NC1=CC=C(C=C1)[N+](=O)[O-])O)CCCC(CCCC(CCCC(C)C)C)C
Step Three
Name
toluol methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NN
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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